1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 2-ethyl moiety, and a hydroxyl group at position 5.
Properties
IUPAC Name |
1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-4-3-5-13(20)10-12)24-8-6-11(7-9-24)17(21)26/h3-5,10-11,15,27H,2,6-9H2,1H3,(H2,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZRFXAMIBYTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on related thiazole derivatives demonstrated moderate to strong antibacterial effects against various strains of bacteria including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Similar Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies have shown that derivatives with similar moieties can inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms. For instance, triazole derivatives have been evaluated for their effects on cancer cell lines with promising results in reducing cell viability .
Case Study: Compound 34b
A related pyrazole amide (Compound 34b) demonstrated low clearance and significant oral bioavailability (42%) in mice, which indicates the potential for effective systemic delivery in therapeutic applications .
The proposed mechanism of action for compounds like this compound involves interaction with specific enzymatic pathways. For example, inhibition of the ERK5 signaling pathway has been noted in related compounds, impacting cellular proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance:
Table 2: Pharmacokinetic Parameters of Related Compounds
| Compound | Cl (mL/min/kg) | Vd (L/kg) | t½ (min) | F (%) |
|---|---|---|---|---|
| 34b | 14 | 0.6 | 80 | 42 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo-Triazole Core
The most direct analog is 1-[(3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide (RN: 851969-35-2, ), which differs only in the alkyl substituent at position 2 of the thiazolo-triazole ring (methyl vs. ethyl in the target compound).
Key Differences and Implications :
- Ethyl groups may also increase lipophilicity (higher logP), influencing membrane permeability and metabolic stability .
- Synthetic Accessibility : Methyl groups are typically easier to introduce via alkylation reactions, whereas ethyl substituents may require more complex synthetic routes.
Functional Group Modifications in Related Scaffolds
Another structurally related compound is 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl N-(3-chlorophenyl)carbamate ( ), which replaces the piperidine-carboxamide with a carbamate group.
Critical Comparisons :
- Hydrogen-Bonding Capacity: The carboxamide group in the target compound can act as both a hydrogen bond donor and acceptor, enhancing interactions with polar residues in enzyme active sites. In contrast, the carbamate group in is less polar and may reduce aqueous solubility .
- Pharmacokinetic Profiles : Carbamates are often used as prodrugs due to their hydrolytic instability, whereas carboxamides are more metabolically stable, suggesting divergent bioavailability and half-life profiles.
Structural and Hypothesized Property Comparison
Table 1: Substituent and Functional Group Analysis
| Compound Name | Core Structure | Position 2 Substituent | Key Functional Group | Hypothesized logP* |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | Ethyl | Piperidine-4-carboxamide | ~3.2 (estimated) |
| 1-[(3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[...]triazol-5-yl)methyl]piperidine-4-carboxamide | Thiazolo[3,2-b][1,2,4]triazole | Methyl | Piperidine-4-carboxamide | ~2.8 (estimated) |
| 1-{6-methyl-[...]triazol-5-yl}ethyl N-(3-chlorophenyl)carbamate | Thiazolo[3,2-b][1,3]thiazole | Methyl | Carbamate | ~3.5 (estimated) |
*logP values estimated using fragment-based methods (e.g., Moriguchi or XLogP3).
Table 2: Potential Biological Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with simpler precursors, such as chlorophenyl derivatives and thiazolo-triazole intermediates. Key steps include cyclization under controlled conditions (e.g., solvent choice, temperature 70–80°C) and coupling reactions using catalysts like Bleaching Earth Clay (pH 12.5). Post-synthesis purification often employs column chromatography and recrystallization. Analytical validation via -NMR and mass spectrometry ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- -NMR : To verify proton environments, particularly aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm) and hydroxyl protons (δ 5.5–6.0 ppm).
- LC-MS : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : To identify functional groups like C=O (1700–1750 cm) and OH (3200–3600 cm) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293).
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates.
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC/MBC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
Structural Modifications : Introduce substituents at the piperidine-4-carboxamide or thiazolo-triazole moiety to alter lipophilicity (e.g., alkyl chains) or hydrogen-bonding capacity (e.g., hydroxyl groups).
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like 14-α-demethylase (PDB: 3LD6) .
Pharmacokinetic Profiling : Assess solubility, logP, and metabolic stability via SwissADME or ADMETLab .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers).
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk.
- Species-Specific Modeling : Compare activity in humanized vs. rodent cell lines to account for metabolic differences .
Q. How can computational modeling enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze ligand-protein interactions over time (e.g., GROMACS) to identify critical binding residues.
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications.
- QSAR Modeling : Train models on bioactivity datasets to predict IC values for novel analogs .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., kinases) to assess dependency.
- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts.
- In Vivo Pharmacodynamics : Use xenograft models to correlate tumor regression with biomarker modulation (e.g., phosphorylated ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
